2-Heptadecanone
Overview
Description
, also known as 2-heptadeconone, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Thus, is considered to be an oxygenated hydrocarbon lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP).
Biochemical Analysis
Biochemical Properties
These are organic compounds in which a carbonyl group is bonded to two carbon atoms .
Molecular Mechanism
It is known that ketones, the class of compounds to which 2-Heptadecanone belongs, can undergo keto-enol tautomerization
Metabolic Pathways
It is known that this compound is a ketone, and ketones can undergo keto-enol tautomerization
Properties
IUPAC Name |
heptadecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTCXPXLRKTHAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075061 | |
Record name | 2-Heptadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White flakes; [Sigma-Aldrich MSDS], Solid | |
Record name | 2-Heptadecanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10866 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-Heptadecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
318.00 to 320.00 °C. @ 760.00 mm Hg | |
Record name | 2-Heptadecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2922-51-2 | |
Record name | 2-Heptadecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2922-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Heptadecanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Heptadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HEPTADECANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01M5W012RI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Heptadecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
48 °C | |
Record name | 2-Heptadecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Heptadecanone is characterized by the following:
ANone: While specific spectroscopic data is not extensively discussed in the provided research papers, common techniques used to characterize this compound include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify this compound in complex mixtures, such as essential oils or cell cultures. [, , , , , ]
ANone: this compound is a naturally occurring compound found in various plant species, often as a component of their essential oils. Some examples include:
- Flowers of Meconopsis integrifolia: This plant, found in Tibet, contains this compound as a significant constituent of its essential oil. []
- Flowers of Nymphaea hybrid: This water lily species also contains this compound in its essential oil. []
- Aroma of Serapias orchids: Different species of Serapias orchids have been found to contain this compound as a component of their scent profile. []
- Swertia chirata Buch.-Ham.: This plant's essential oil contains this compound as one of its major volatile compounds. []
- Filipendula vulgaris (Rosaceae): The pollen of this plant species emits a strong odor dominated by this compound, contrasting with the flower's scent. []
ANone: this compound plays a role in insect communication, specifically as a component of sex pheromones:
- Yellowheaded Fireworm (Acleris minuta): While (E)-11,13-Tetradecadienal is the primary sex pheromone component in this species, this compound is found in the female's pheromone blend. []
- Parasitoid Wasp (Campoletis chlorideae): this compound, along with tetradecanal, constitutes the female sex pheromone in this species. The specific ratio of these components is crucial for successful mate attraction. []
ANone: this compound is believed to play a role in plant defense:
- Wheat (Triticum aestivum): this compound, along with 7-octyloxepan-2-one, is thought to be generated from the decomposition of 9-hydroxy-14,16-hentriacontanedione, a cuticular wax component. These volatile compounds may have a role in deterring herbivores or attracting beneficial insects. []
ANone: The potential use of this compound in pest control stems from its role in insect communication:
- Parasitoid Wasp Attractant: The identification of this compound as a sex pheromone component of Campoletis chlorideae suggests its potential use in attracting and enhancing the parasitic activity of this wasp against pest insects. []
ANone: While this compound shows promise in areas like pest control, several challenges need to be addressed:
- Stability and Formulation: Research is needed to understand the stability of this compound under various environmental conditions and to develop effective formulations that ensure its controlled release and efficacy. []
- Environmental Impact: Assessing the potential environmental impact of this compound, including its degradation pathway and effects on non-target organisms, is crucial before large-scale deployment. []
- Cost-Effectiveness: The feasibility of large-scale production and application of this compound needs to be evaluated from a cost-effectiveness perspective compared to existing alternatives. []
A: Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed for the detection, identification, and quantification of this compound in various matrices, including plant extracts, insect pheromone samples, and cell cultures. [, , , , , ]
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